An In-Depth Technical Guide on the Physicochemical Properties of 2-(2,3-Dimethylphenyl)oxirane
An In-Depth Technical Guide on the Physicochemical Properties of 2-(2,3-Dimethylphenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Dimethylphenyl)oxirane is an aromatic epoxide, a class of compounds of significant interest in organic synthesis and medicinal chemistry. The presence of the strained three-membered oxirane ring, coupled with the substituted phenyl group, imparts a unique combination of reactivity and structural features. This guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering insights into its synthesis, spectral characteristics, and reactivity. Understanding these properties is crucial for its effective utilization as a building block in the development of novel chemical entities and potential therapeutic agents.
Aryl oxiranes, in general, are versatile intermediates in the synthesis of a wide array of compounds, including medicinal drugs and natural products.[1] The high reactivity of the strained epoxide ring allows for predictable and stereoselective transformations under mild conditions.[1][2] This reactivity, governed by the principles of ring strain, makes epoxides more susceptible to nucleophilic attack than their acyclic ether counterparts.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of 2-(2,3-dimethylphenyl)oxirane are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem |
| Molecular Weight | 148.20 g/mol | [4][5] |
| IUPAC Name | 2,3-dimethyl-2-phenyloxirane | [4] |
| CAS Number | 1602388-06-6 (for 2-[(2,3-Dimethylphenyl)methyl]oxirane) | [6] |
Synthesis and Purification
The synthesis of aryl oxiranes, including 2-(2,3-dimethylphenyl)oxirane, can be achieved through several established methods. A common and effective approach is the epoxidation of the corresponding alkene, 1-(2,3-dimethylphenyl)ethene, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Alternatively, a well-established procedure involves the reaction of a suitable aldehyde or ketone with a sulfur ylide, such as trimethylsulfonium iodide or trimethylsulfoxonium iodide, in the presence of a base like sodium hydride or potassium tert-butoxide.[7][8] This method is particularly useful for generating the epoxide ring from a carbonyl precursor.
Experimental Protocol: Synthesis via Sulfur Ylide
This protocol outlines a general procedure for the synthesis of an aryl oxirane from an aldehyde, which can be adapted for 2-(2,3-dimethylphenyl)oxirane starting from 2,3-dimethylbenzaldehyde.
Materials:
-
2,3-Dimethylbenzaldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve trimethylsulfonium iodide in dry DMSO.
-
Carefully add sodium hydride to the solution and stir the mixture for approximately 20 minutes to generate the sulfur ylide.
-
Add a solution of 2,3-dimethylbenzaldehyde in dry DMSO dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure to obtain pure 2-(2,3-dimethylphenyl)oxirane.[7]
Caption: Workflow for the synthesis of 2-(2,3-dimethylphenyl)oxirane.
Spectral Characterization
The structural elucidation of 2-(2,3-dimethylphenyl)oxirane relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxirane ring protons, typically in the range of δ 2.5-4.5 ppm.[9] The aromatic protons will appear in the downfield region (around δ 7.0-7.5 ppm), and the methyl groups on the phenyl ring will exhibit singlets in the upfield region (around δ 2.0-2.5 ppm). The coupling patterns of the oxirane protons can provide information about the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show signals for the oxirane carbons, typically in the range of δ 40-60 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, and the methyl carbons will appear at higher field strengths.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic band for the C-O-C stretching of the epoxide ring, typically in the region of 1250 cm⁻¹. Other significant peaks will include those for C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.[10]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 148. Fragmentation may involve the opening of the epoxide ring and subsequent rearrangements.[11]
Reactivity and Stability
The reactivity of 2-(2,3-dimethylphenyl)oxirane is dominated by the strained three-membered ring, which is susceptible to ring-opening reactions by a variety of nucleophiles.[2][12] These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions (acidic or basic) and the structure of the epoxide.[13][14]
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[14][15] The nucleophile then attacks one of the carbon atoms of the epoxide ring. For asymmetrically substituted epoxides like 2-(2,3-dimethylphenyl)oxirane, the nucleophile will preferentially attack the more substituted carbon atom due to the development of a partial positive charge, in a mechanism that has both Sₙ1 and Sₙ2 character.[13][14]
-
Base-Catalyzed Ring Opening: Under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism.[12][13] The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.[14] Stronger nucleophiles are generally required for base-catalyzed ring-opening compared to the acid-catalyzed counterpart.[12]
The stability of the oxirane ring is significantly lower than that of less strained cyclic ethers like tetrahydrofurans.[16] However, the substitution on the phenyl ring can influence the reactivity and stability of the epoxide. Electron-donating groups on the aromatic ring can stabilize a developing positive charge during acid-catalyzed ring-opening, potentially increasing the reaction rate.[17]
Caption: Ring-opening reactions of 2-(2,3-dimethylphenyl)oxirane.
Potential Applications in Drug Development
Aryl oxiranes are valuable precursors in the synthesis of a wide range of biologically active molecules. The ability to introduce two functional groups with defined stereochemistry through ring-opening reactions makes them attractive building blocks in drug discovery.
The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.[18][19][20][21] While not an oxetane itself, the study of related strained cyclic ethers like epoxides provides valuable insights into the impact of such motifs on molecular properties. The reactivity of the epoxide ring in 2-(2,3-dimethylphenyl)oxirane allows for its conversion into a variety of derivatives that could be explored for their therapeutic potential. For instance, ring-opening with amines can lead to the formation of amino alcohols, a common structural motif in many pharmaceutical agents.[14]
Conclusion
2-(2,3-Dimethylphenyl)oxirane is a molecule with a rich and versatile chemistry, primarily dictated by the reactivity of its strained epoxide ring. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity patterns is essential for its effective application in research and development. This guide provides a foundational understanding for scientists and researchers, enabling them to leverage the unique characteristics of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and beyond.
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